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Compound of Interest

Compound Name: Benzyl 4-acetyl-2-methylbenzoate

Cat. No.: B8134630 Get Quote

Disclaimer: Direct spectroscopic data for Benzyl 4-acetyl-2-methylbenzoate is not readily

available in the public domain. This guide provides a detailed analysis of the expected

spectroscopic characteristics based on the data of two closely related compounds: Methyl 4-

acetyl-2-methylbenzoate and Benzyl benzoate.

This document is intended for researchers, scientists, and professionals in drug development,

offering a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for Benzyl 4-acetyl-2-methylbenzoate.

Predicted Spectroscopic Data for Benzyl 4-acetyl-2-
methylbenzoate
The structure of Benzyl 4-acetyl-2-methylbenzoate combines the acyl portion of Methyl 4-

acetyl-2-methylbenzoate and the benzyl ester group of Benzyl benzoate. Therefore, its

spectroscopic data can be predicted by analyzing the features of these two precursor

molecules.

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show signals from both the substituted benzene ring of

the benzoate and the benzyl group.

Aromatic Protons (Benzoate Ring): Three protons on the 4-acetyl-2-methylbenzoyl moiety

will likely appear as multiplets or distinct signals in the aromatic region (δ 7.0-8.5 ppm).
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Aromatic Protons (Benzyl Group): Five protons of the benzyl group's phenyl ring will likely

appear as a multiplet around δ 7.3-7.5 ppm.[1]

Methylene Protons (-CH₂-): A singlet corresponding to the two benzylic protons is expected

around δ 5.3 ppm.[1]

Methyl Protons (-CH₃): A singlet for the methyl group on the benzoate ring should appear

around δ 2.6 ppm.

Acetyl Protons (-COCH₃): A singlet for the acetyl group's methyl protons is anticipated

around δ 2.6 ppm.

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will display signals for all the carbon atoms in the molecule.

Carbonyl Carbon (Ester): The ester carbonyl carbon should appear around δ 166 ppm.[1]

Carbonyl Carbon (Ketone): The ketone carbonyl carbon is expected in the downfield region,

likely above δ 197 ppm.

Aromatic Carbons: A series of signals for the aromatic carbons of both the benzoate and

benzyl rings will be present in the δ 128-140 ppm range.[1]

Methylene Carbon (-CH₂-): The benzylic carbon is expected around δ 67 ppm.[1]

Methyl Carbon (-CH₃): The methyl group on the benzoate ring should have a signal around δ

21 ppm.

Acetyl Carbon (-COCH₃): The methyl carbon of the acetyl group is predicted to be around δ

26 ppm.

Predicted IR Spectrum:

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

C=O Stretching (Ester): A strong absorption band is expected in the range of 1720-1740

cm⁻¹.
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C=O Stretching (Ketone): Another strong absorption band for the ketone carbonyl group is

predicted around 1680-1700 cm⁻¹.

C-O Stretching: Bands corresponding to the C-O stretching of the ester group will likely

appear in the 1100-1300 cm⁻¹ region.

Aromatic C-H Stretching: Absorption bands for the aromatic C-H bonds are expected just

above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands for the methyl and methylene C-H bonds will be observed

just below 3000 cm⁻¹.

Aromatic C=C Bending: Characteristic absorptions for the aromatic rings will be present in

the 1450-1600 cm⁻¹ region.

Predicted Mass Spectrum:

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Molecular Ion Peak (M⁺): The molecular weight of Benzyl 4-acetyl-2-methylbenzoate
(C₁₇H₁₆O₃) is 268.31 g/mol . The molecular ion peak is expected at m/z = 268.

Major Fragment Ions: Common fragmentation pathways would include the loss of the benzyl

group (C₇H₇, m/z = 91) to give a fragment at m/z = 177, and the loss of the benzyloxy group

(C₇H₇O, m/z = 107) to give a fragment at m/z = 161. Another likely fragmentation is the loss

of the acetyl group (CH₃CO, m/z = 43) to give a fragment at m/z = 225. The base peak is

likely to be the tropylium ion at m/z = 91.

Spectroscopic Data of Related Compounds
To support the predictions, the experimental data for Methyl 4-acetyl-2-methylbenzoate and

Benzyl benzoate are presented below.

Methyl 4-acetyl-2-methylbenzoate
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¹H NMR (ppm) ¹³C NMR (ppm) IR (cm⁻¹) MS (m/z)

Aromatic H: multiplet C=O (Ester): ~167 C=O (Ester): ~1720 M⁺: 192

-OCH₃: singlet C=O (Ketone): ~197 C=O (Ketone): ~1685
Fragments: 177, 161,

133, 105

-CH₃: singlet Aromatic C: ~125-140 C-O: ~1280

-COCH₃: singlet -OCH₃: ~52 Aromatic C=C: ~1600

-CH₃: ~21

-COCH₃: ~26

Note: Specific chemical shifts and peak intensities can vary depending on the solvent and

experimental conditions.[2][3][4][5]

Benzyl Benzoate
¹H NMR (ppm) ¹³C NMR (ppm) IR (cm⁻¹) MS (m/z)

8.11-8.08 (m, 2H) 166.43 (C=O) ~1720 (C=O) M⁺: 212

7.59-7.55 (m, 1H) 136.07 (Ar-C) ~3060 (Ar C-H)
Fragments: 105, 91,

77

7.48-7.34 (m, 7H) 133.02 (Ar-CH) ~1270, 1110 (C-O)

5.38 (s, 2H) 129.70 (Ar-CH)

128.60 (Ar-CH)

128.37 (Ar-CH)

128.24 (Ar-CH)

128.16 (Ar-CH)

66.69 (-CH₂-)

Data obtained from various sources and may vary slightly based on experimental conditions.[1]

[6][7][8][9][10][11]
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Experimental Protocols
The following are general procedures for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules

in solution.

Sample Preparation:

Weigh approximately 5-20 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[12]

Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean vial.[12][13]

Transfer the solution to a clean NMR tube, ensuring the liquid height is between 4.0 and 5.0

cm.[12]

Cap the NMR tube securely.[12]

Data Acquisition:

Insert the sample into the NMR spectrometer.

The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.

[12]

The magnetic field is shimmed to improve its homogeneity and achieve high resolution.[12]

The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[12]

The appropriate pulse sequence and acquisition parameters are set, and the data is

collected.[12]

Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a sample, providing

information about its functional groups.
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Sample Preparation (for liquids):

Place one to two drops of the pure liquid sample between two salt plates (e.g., NaCl or KBr).

[14]

Gently press the plates together to form a thin film.

Sample Preparation (for solids - KBr pellet):

Grind a small amount of the solid sample with anhydrous potassium bromide (KBr).

Compress the mixture in a die to form a thin, transparent pellet.

Data Acquisition:

Place the prepared sample in the sample holder of the IR spectrometer.

Acquire a background spectrum of the empty sample holder or the pure solvent.

Obtain the spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).[15]

The final spectrum is typically plotted as transmittance versus wavenumber.[16]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based

on their mass-to-charge ratio.

Sample Introduction:

The sample is introduced into the mass spectrometer. Volatile samples can be introduced via

a gas chromatograph (GC-MS) or a heated probe. Less volatile samples can be analyzed

using techniques like electrospray ionization (ESI) coupled with liquid chromatography (LC-

MS).[17][18]

Ionization:

The sample molecules are ionized. A common method for volatile organic compounds is

Electron Ionization (EI), where high-energy electrons bombard the sample, causing
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ionization and fragmentation.[17][19]

Mass Analysis and Detection:

The resulting ions are accelerated and separated by a mass analyzer according to their

mass-to-charge (m/z) ratio.[20]

A detector records the abundance of each ion at a specific m/z value, generating a mass

spectrum.[20]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for characterizing an organic compound

like Benzyl 4-acetyl-2-methylbenzoate using the spectroscopic techniques discussed.
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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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